molecular formula C6H9N3O2 B14672327 1,3,6-Trimethyl-1,3,5-triazine-2,4-dione CAS No. 40265-81-4

1,3,6-Trimethyl-1,3,5-triazine-2,4-dione

Cat. No.: B14672327
CAS No.: 40265-81-4
M. Wt: 155.15 g/mol
InChI Key: YCNBYBFCMUZNKV-UHFFFAOYSA-N
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Description

1,3,6-Trimethyl-1,3,5-triazine-2,4-dione, also known as trimethyl isocyanurate, is a heterocyclic organic compound with the molecular formula C6H9N3O3. It is a derivative of isocyanuric acid and is characterized by a triazine ring with three methyl groups attached to it. This compound is known for its stability and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,6-Trimethyl-1,3,5-triazine-2,4-dione can be synthesized through the trimerization of methyl isocyanate. The reaction typically involves the use of a catalyst such as a tertiary amine or a metal salt to facilitate the formation of the triazine ring. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous trimerization of methyl isocyanate in the presence of a suitable catalyst. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency. The product is then purified through distillation or recrystallization to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

1,3,6-Trimethyl-1,3,5-triazine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where one of the methyl groups is replaced by another nucleophile.

    Oxidation Reactions: It can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,6-Trimethyl-1,3,5-triazine-2,4-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins and other biomolecules, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,6-Trimethyl-1,3,5-triazine-2,4-dione is unique due to its specific substitution pattern with three methyl groups, which imparts distinct chemical and physical properties. This substitution enhances its stability and reactivity, making it suitable for various applications in research and industry .

Properties

CAS No.

40265-81-4

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

1,3,6-trimethyl-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C6H9N3O2/c1-4-7-5(10)9(3)6(11)8(4)2/h1-3H3

InChI Key

YCNBYBFCMUZNKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)N(C(=O)N1C)C

Origin of Product

United States

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